molecular formula C22H29NO4 B13646077 tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate

tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate

Cat. No.: B13646077
M. Wt: 371.5 g/mol
InChI Key: JOSYUEYWYRLXJA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate is a complex organic compound with a tert-butyl ester functional group This compound is notable for its biphenyl structure, which is a common motif in organic chemistry due to its stability and versatility

Preparation Methods

The synthesis of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate depends on its specific application. In biological systems, it may interact with proteins or enzymes through its amino and biphenyl groups, forming hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(4-((4’-amino-[1,1’-biphenyl]-4-yl)oxy)butoxy)acetate include:

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

tert-butyl 2-[4-[4-(4-aminophenyl)phenoxy]butoxy]acetate

InChI

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)16-25-14-4-5-15-26-20-12-8-18(9-13-20)17-6-10-19(23)11-7-17/h6-13H,4-5,14-16,23H2,1-3H3

InChI Key

JOSYUEYWYRLXJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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